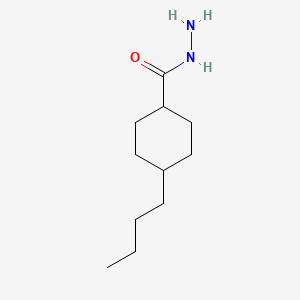![molecular formula C20H18N6O3S B1655799 1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one CAS No. 423148-79-2](/img/structure/B1655799.png)
1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is available through suppliers such as BenchChem and EvitaChem.
Chemical Reactions Analysis
1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified in the available sources, but they generally involve standard laboratory reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one has a wide range of scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in studies related to its biological activity and potential therapeutic uses. In industry, it may be used in the development of new materials or processes .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. detailed information on its exact mechanism of action is not provided in the available sources. Generally, such compounds exert their effects by binding to specific receptors or enzymes, thereby modulating biological pathways .
Comparison with Similar Compounds
1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. specific details on similar compounds are not provided in the available sources.
Conclusion
This compound is a compound with significant potential in various scientific fields. While detailed information on its synthesis, chemical reactions, and mechanism of action is limited, its applications in research and industry make it a valuable compound for further study.
Properties
CAS No. |
423148-79-2 |
|---|---|
Molecular Formula |
C20H18N6O3S |
Molecular Weight |
422.5 |
IUPAC Name |
1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H18N6O3S/c1-13-18(19(27)25(24(13)2)15-6-4-3-5-7-15)21-20-23-22-17(12-30-20)14-8-10-16(11-9-14)26(28)29/h3-11H,12H2,1-2H3,(H,21,23) |
InChI Key |
CYQONNAANMSEDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NN=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NN=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea](/img/structure/B1655717.png)

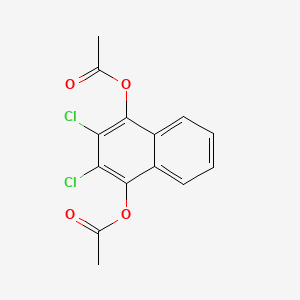
![1-[(2-Chloroethyl)sulfanyl]pentane](/img/structure/B1655721.png)


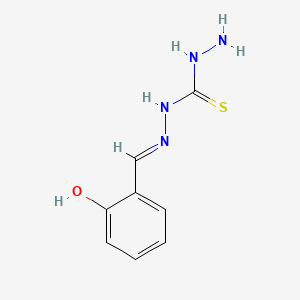
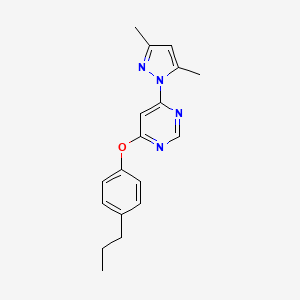
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1655731.png)
![Dimethyl [1-(4-bromophenyl)-2-nitroethyl]propanedioate](/img/structure/B1655733.png)
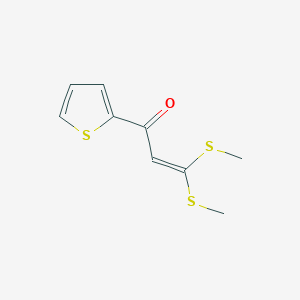
![Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-methyl-](/img/structure/B1655737.png)
